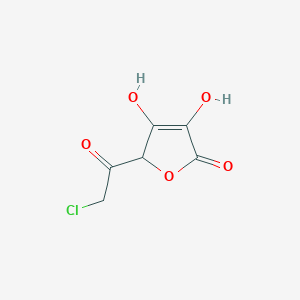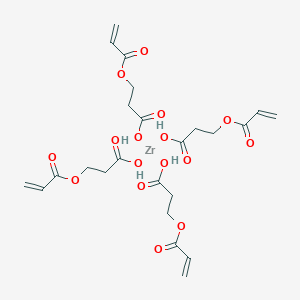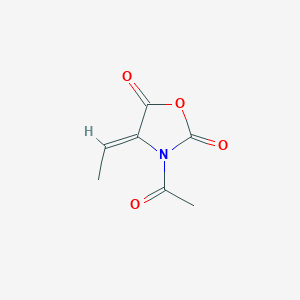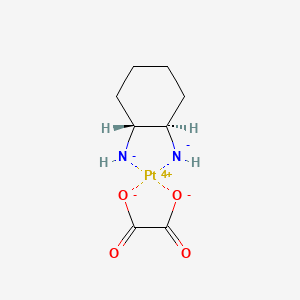
Secalciferol 3-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Secalciferol 3-Glucuronide involves the glucuronidation of Secalciferol. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to Secalciferol .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotechnological methods involving microbial fermentation or enzymatic synthesis. These methods ensure high yield and purity of the compound, making it suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Secalciferol 3-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohol or other reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Secalciferol 3-Glucuronide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of glucuronides.
Biology: The compound is utilized in studies related to metabolism and the role of glucuronidation in detoxification processes.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the context of Vitamin D metabolism and its impact on bone health.
Industry: It is employed in the development of pharmaceuticals and nutraceuticals, especially those related to Vitamin D analogs
Mechanism of Action
The mechanism of action of Secalciferol 3-Glucuronide involves its role as a metabolite of Secalciferol. It exerts its effects by interacting with specific molecular targets, including Vitamin D receptors (VDRs). These interactions modulate various signaling pathways involved in calcium homeostasis, bone mineralization, and immune response .
Comparison with Similar Compounds
Secalciferol 3-Glucuronide can be compared with other glucuronides such as:
Morphine-6-glucuronide: A pharmacologically active metabolite of morphine.
Paracetamol glucuronide: A major metabolite of paracetamol involved in its detoxification.
Quercetin 3-glucuronide: A derivative of quercetin with antioxidant properties.
Uniqueness: this compound is unique due to its specific role in Vitamin D metabolism and its potential therapeutic applications in bone health and immune modulation .
Properties
CAS No. |
203737-06-8 |
|---|---|
Molecular Formula |
C₃₃H₅₂O₉ |
Molecular Weight |
592.76 |
Synonyms |
(3β,5Z,7E,24R)-24,25-Dihydroxy-9,10-secocholesta-5,7,10(19)-trien-3-yl β-D-Glucopyranosiduronic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)
![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)





![1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1141689.png)
